
Atorvastatin Impurity 15
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Atorvastatin Impurity 15 is a byproduct formed during the synthesis of atorvastatin, a widely prescribed medication for managing hypercholesterolemia and reducing the risk of cardiovascular events . The presence of impurities in pharmaceutical formulations can pose significant concerns for patient safety, as they may possess toxicological or pharmacological properties that could compromise the safety and efficacy of the final drug product .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of atorvastatin and its impurities involves multiple steps, including esterification, hydrolysis, and cyclization reactions . The preparation of Atorvastatin Impurity 15 typically involves the use of various reagents and catalysts under controlled conditions to ensure the desired chemical transformations .
Industrial Production Methods: In industrial settings, the production of atorvastatin and its impurities is carried out using high-performance liquid chromatography (HPLC) methods to ensure the purity and quality of the final product . The use of advanced chromatographic techniques allows for the efficient separation and quantification of impurities, including this compound .
化学反応の分析
Types of Reactions: Atorvastatin Impurity 15 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for understanding the stability and behavior of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include methanol, acetonitrile, tetrahydrofuran, monobasic ammonium phosphate, and ammonium hydroxide . These reagents are typically used under specific conditions to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound include various degradation products and intermediates that are essential for understanding the compound’s behavior and stability .
科学的研究の応用
Chemical Properties and Identification
Atorvastatin Impurity 15 is identified as a degradation product or related compound formed during the synthesis or storage of atorvastatin. Its chemical structure can influence the pharmacological properties of atorvastatin, making it crucial to understand its behavior under different conditions. The impurity's identification typically involves advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) .
Analytical Techniques for Detection
1. HPLC Methods:
Recent advancements in HPLC methods have significantly improved the detection and quantification of this compound. A novel rapid HPLC method was developed that reduced the analysis time from 85 minutes to approximately 7.5 minutes while maintaining high resolution and sensitivity for all specified impurities, including Impurity 15 .
2. Mass Spectrometry:
The ACQUITY QDa II Mass Detector has been employed to enhance detection capabilities, allowing for the quantification of impurities at threshold levels as low as 0.15%. This method has been instrumental in identifying co-eluting impurities and understanding their interactions with atorvastatin .
Stability Studies
Stability studies are critical in assessing the impact of this compound on the overall stability of atorvastatin formulations. Research indicates that environmental factors such as light and temperature can lead to increased degradation rates of atorvastatin, resulting in higher concentrations of impurities like Impurity 15 over time . These findings underscore the importance of stability-indicating methods in pharmaceutical development.
Toxicological Assessments
Understanding the toxicological implications of this compound is essential for ensuring patient safety. Studies have shown that certain impurities may possess genotoxic properties, raising concerns about their potential effects when present in therapeutic doses . Therefore, rigorous evaluation through methodologies such as GC-MS (Gas Chromatography-Mass Spectrometry) is necessary to assess the genotoxic risks associated with this impurity .
Case Studies
Case Study 1: Clinical Safety Profile
A comprehensive review of atorvastatin's clinical safety highlighted instances where the presence of impurities, including this compound, may have contributed to adverse events in patients. Monitoring these impurities is vital for maintaining a favorable safety profile .
Case Study 2: Manufacturing Process Optimization
Research focused on optimizing manufacturing processes has demonstrated that controlling impurity levels is critical for achieving pharmacopoeial compliance. The distribution of this compound can vary significantly based on manufacturing conditions, necessitating stringent quality control measures .
Table 1: Comparison of Analytical Methods for Atorvastatin Impurities
Method Type | Analysis Time | Sensitivity | Key Findings |
---|---|---|---|
Traditional HPLC | 85 min | Moderate | Longer analysis time with lower resolution |
Novel HPLC Method | 7.5 min | High | Improved resolution and faster results |
Mass Spectrometry | Varies | Very High | Enhanced detection of co-eluting impurities |
作用機序
The mechanism of action of Atorvastatin Impurity 15 is closely related to that of atorvastatin, which is a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase . This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, an early rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, atorvastatin and its impurities reduce the production of cholesterol in the liver .
類似化合物との比較
Atorvastatin Impurity 15 can be compared with other impurities formed during the synthesis of atorvastatin, such as atorvastatin amide, atorvastatin methyl ester, and atorvastatin lactone . Each of these impurities has unique chemical properties and behaviors that are essential for understanding the overall stability and efficacy of atorvastatin . The uniqueness of this compound lies in its specific chemical structure and the conditions under which it is formed .
生物活性
Atorvastatin, a widely prescribed statin, is primarily used to lower cholesterol levels and reduce the risk of cardiovascular diseases. However, the presence of impurities, including Atorvastatin Impurity 15, raises concerns regarding safety and efficacy. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and implications for patient health.
Overview of Atorvastatin and Its Impurities
Atorvastatin is classified as a lipid-modifying agent that inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. The drug is metabolized primarily by cytochrome P450 3A4 into several active metabolites, which contribute significantly to its pharmacological effects . The impurity profile of atorvastatin includes various degradation products formed during synthesis or storage under specific environmental conditions .
This compound is believed to possess a similar mechanism of action to atorvastatin itself, potentially inhibiting HMG-CoA reductase activity. This inhibition leads to increased LDL receptor expression on hepatocytes, enhancing LDL clearance from the bloodstream. However, the potency and efficacy compared to atorvastatin remain unclear due to a lack of direct studies.
Pharmacokinetics
The pharmacokinetic properties of atorvastatin suggest that impurities may have varying absorption and elimination profiles. The systemic availability of atorvastatin is approximately 12%, with a mean elimination half-life ranging from 14 to 30 hours depending on active metabolites . Impurity 15's pharmacokinetics may differ based on its structural characteristics and metabolic pathways.
Stability Studies
Research indicates that atorvastatin and its impurities undergo significant degradation under various stress conditions, including thermal and oxidative environments. For instance, exposure to oxidative agents like hydrogen peroxide resulted in an increase in certain impurities while others remained stable . This stability profile may influence the biological activity of Impurity 15 in formulations.
Toxicological Assessments
Toxicological evaluations suggest that impurities in atorvastatin formulations could pose risks. For example, some impurities have been associated with adverse effects such as hepatotoxicity and muscle-related issues . Although specific data on this compound are scarce, monitoring impurity levels is crucial for ensuring patient safety.
Table 1: Impurity Profile of Atorvastatin
Impurity | Retention Time (min) | Biological Activity |
---|---|---|
Atorvastatin | 33 | HMG-CoA reductase inhibitor |
Impurity A | 0.8 | Unknown; potential activity |
Impurity B | 0.9 | Unknown; potential activity |
Impurity C | 1.2 | Unknown; potential activity |
Impurity D | 2.1 | Unknown; potential activity |
Impurity 15 | N/A | Not specifically studied |
Table 2: Stability-Indicating Method Results
Condition | Impurities Detected | Comments |
---|---|---|
Thermal Degradation | H & D | Increased levels observed |
Acid Hydrolysis | H & unspecified | Main degradation product identified |
Oxidative Degradation | H & D | Significant increase noted |
特性
CAS番号 |
693793-42-9 |
---|---|
分子式 |
C33H33F2N2O5 |
分子量 |
575.64 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。